4-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a bromine atom, a phenylthiazole moiety, and a benzenesulfonamide group. It has garnered interest in scientific research due to its potential biological activities, including antimicrobial and anticancer properties .
Mechanism of Action
Target of Action
The primary targets of 4-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide are bacterial cells, specifically both Gram-negative and Gram-positive bacteria . This compound has been synthesized as a hybrid antimicrobial, combining thiazole and sulfonamide groups, both of which are known for their antibacterial activity .
Mode of Action
this compound interacts with its bacterial targets by disrupting their cellular functions . It is often used in conjunction with a cell-penetrating peptide, octaarginine, to enhance its antibacterial activity . The compound, either alone or in complex with octaarginine, exhibits potent antibacterial activity .
Biochemical Pathways
It is known that thiazole nucleus, a part of this compound, exhibits its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
Result of Action
The action of this compound results in potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The compound, in complex with octaarginine, displays faster killing-kinetics towards bacterial cells and creates pores in the bacterial cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as bromine, thionyl chloride, and sulfonamide derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur or nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another thiazole derivative with antimicrobial and anticancer properties.
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Known for its antibacterial activity.
Uniqueness
4-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide stands out due to its specific combination of a bromine atom, phenylthiazole moiety, and benzenesulfonamide group, which contribute to its unique biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-bromo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2S2/c18-14-6-8-16(9-7-14)24(21,22)19-11-10-15-12-23-17(20-15)13-4-2-1-3-5-13/h1-9,12,19H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGYBDSOGQYKQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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